molecular formula C19H18N2OS B2575717 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide CAS No. 313500-28-6

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide

Cat. No.: B2575717
CAS No.: 313500-28-6
M. Wt: 322.43
InChI Key: LROWSFNSRLHITM-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide is a thiazole-based compound featuring a 2,5-dimethylphenyl substituent at the 4-position of the thiazole ring and a 4-methylbenzamide group at the 2-position. The structural design incorporates lipophilic aromatic moieties, which are critical for interactions with biological targets, such as enzymes or receptors. The 2,5-dimethylphenyl group enhances electron density modulation, while the 4-methylbenzamide contributes to molecular stability and solubility. This compound is part of a broader class of thiazole carboxamides studied for their diverse pharmacological and agrochemical applications, including herbicide and adjuvant activities .

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-12-5-8-15(9-6-12)18(22)21-19-20-17(11-23-19)16-10-13(2)4-7-14(16)3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROWSFNSRLHITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and scalability. The choice of reagents and solvents may also be adjusted to minimize environmental impact and enhance safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, particularly against drug-resistant strains.

    Medicine: Potential use as a therapeutic agent due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes and resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzamide Derivatives

Compound Name Benzamide Substituent Key Properties/Bioactivity
This compound 4-methyl Moderate lipophilicity, PET inhibition (IC₅₀ ~10 µM)
2D216 4-(piperidin-1-ylsulfonyl) Enhanced NF-κB activation (adjuvant activity)
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylsulfonyl)benzamide 4-(morpholinylsulfonyl) Improved solubility, potential for CNS penetration
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 2,4-dichloro Anti-inflammatory, analgesic

Analogues with Modified Thiazole Substituents

The 4-(2,5-dimethylphenyl) group on the thiazole ring is a key determinant of activity:

  • It exhibits strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), comparable to thiazole-based analogues. The para-substituted dimethyl groups optimize lipophilicity and steric fit in the photosystem II binding pocket .
  • 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride :
    The chloromethyl group introduces reactivity for further functionalization. This compound’s hydrochloride salt improves aqueous solubility, which is advantageous for formulation in agrochemical applications .

Role of Substituent Position and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :
    Sulfonyl and chloro substituents (e.g., in 2D216 and 2,4-dichloro derivatives) enhance electron withdrawal, stabilizing charge-transfer interactions with biological targets. In contrast, methyl groups (electron-donating) favor hydrophobic interactions .
  • Substituent Position: For PET inhibitors, para-substituted dimethyl groups (as in this compound) outperform meta-substituted analogues, likely due to optimal alignment in the photosystem II quinone-binding site .

Biological Activity

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide is a synthetic compound belonging to the thiazole derivative class. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H24N2OS
  • Molecular Weight : 364.50 g/mol

The compound features a thiazole ring substituted with a 2,5-dimethylphenyl group and a 4-methylbenzamide moiety. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : The compound was tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition of bacterial growth. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics, suggesting a promising alternative for treating bacterial infections .

Anticancer Activity

The compound has also been evaluated for its potential anticancer effects. In vitro assays indicated that it inhibits the proliferation of cancer cell lines:

  • Mechanism of Action : The compound appears to disrupt cellular processes by inhibiting specific enzymes involved in cell cycle regulation and apoptosis. For example, it has been shown to downregulate dihydrofolate reductase (DHFR), leading to reduced cell viability in cancer cells resistant to conventional therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the thiazole ring and benzamide moiety can significantly influence biological activity:

SubstituentBiological ActivityReference
2,5-DimethylphenylEnhanced antimicrobial activity
4-MethylbenzamideIncreased potency against cancer cell lines

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed:

  • MIC Values : Ranged from 8 to 16 µg/mL.
  • Comparison with Standard Antibiotics : The compound was more effective than ampicillin in several cases.

Study 2: Anticancer Potential

Another research project focused on the anticancer potential of this compound on breast cancer cell lines (MCF-7). Key findings included:

  • Cell Viability Reduction : Treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
  • Induction of Apoptosis : Flow cytometry analysis indicated an increase in early apoptotic cells following treatment.

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